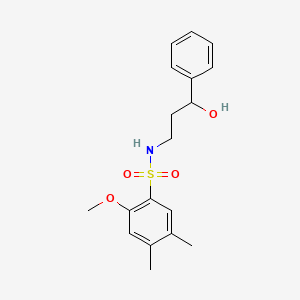![molecular formula C12H20N4O4 B2365421 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1909347-70-1](/img/structure/B2365421.png)
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A novel use of catalytic zinc-hydroxyapatite columns for the selective deprotection of N-tert-butyloxycarbonyl (BOC) protecting group using flow chemistry has been reported .Molecular Structure Analysis
The molecular structure of this compound is related to the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its structure. It is a derivative of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .Applications De Recherche Scientifique
-
Dipeptide Synthesis
- Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) are used for organic synthesis, and this compound, being a tert-butyloxycarbonyl-protected amino acid, is used to expand the applicability of AAILs .
- Method of Application : Room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared. These are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
- Method of Application : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results : A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative is reported .
-
Peptide Foldamers
- Field : Biochemistry
- Application Summary : This compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers .
- Method of Application : The compound is used as a reactant in the synthesis of peptide foldamers, which are oligomers that mimic the structure and function of peptides .
- Results : The study of these foldamers can provide insights into the conformational effects on electron-transfer efficiency .
-
Synthesis of Various Antagonists and Ligands
- Field : Medicinal Chemistry
- Application Summary : This compound is used as a reactant for the synthesis of various antagonists and ligands .
- Method of Application : The compound is used in the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .
- Results : These synthesized compounds can be used in various biological studies and drug discovery .
-
Synthesis of Indoleamide Derivatives
- Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
- Method of Application : The compound is used as a reagent in the synthesis of these derivatives .
- Results : The synthesized indoleamide derivatives can be used as EP2 antagonists with high selectivity .
-
Synthesis of Aminopyridine-Derived Amides
- Field : Medicinal Chemistry
- Application Summary : This compound is used as a reagent in the synthesis of aminopyridine-derived amides, which are nicotinamide phosphoribosyltransferase inhibitors .
- Method of Application : The compound is used as a reactant in the synthesis process .
- Results : The synthesized aminopyridine-derived amides can be used as nicotinamide phosphoribosyltransferase inhibitors .
-
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
- Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of β-(1,2,4-Triazol-1-yl)alanine derivatives .
- Method of Application : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results : A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative is reported .
Safety And Hazards
The safety data sheet for a related compound, 4-tert-Butylcyclohexanone, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using personal protective equipment such as dust masks, eyeshields, and gloves .
Orientations Futures
The use of the BOC group in organic synthesis is well-established, and future research may focus on developing more efficient methods for adding and removing this protecting group . Additionally, the environmental impact of these compounds is a concern, and future work may also focus on developing greener synthesis methods and improving the biodegradability of these compounds .
Propriétés
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-12(2,3)20-11(19)13-6-4-5-7-16-8-9(10(17)18)14-15-16/h8H,4-7H2,1-3H3,(H,13,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKVMUVYUUSGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(N=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
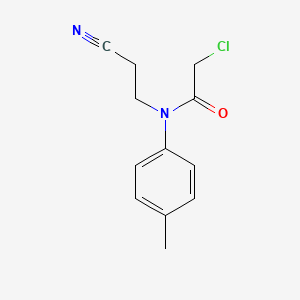
![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
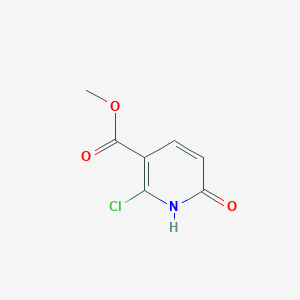
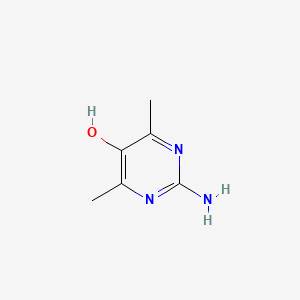
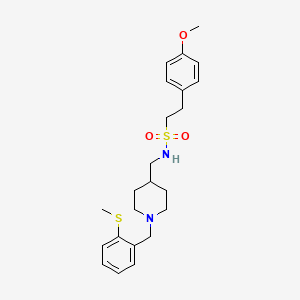
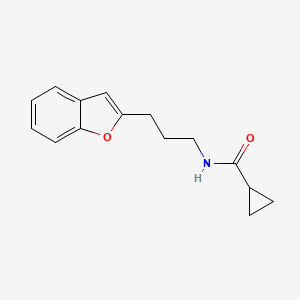
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
